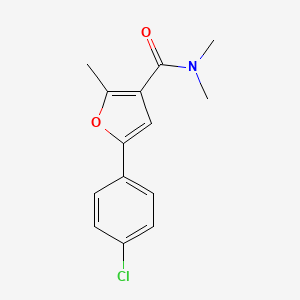

5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide

Description

5-(4-Chlorophenyl)-N,N,2-trimethyl-3-furamide (hereafter referred to as Compound F8) is a synthetic furan carboxamide derivative with a 4-chlorophenyl substituent at the 5-position of the furan ring. This compound has garnered attention for its antitubercular activity, demonstrating an MIC50 of 135 µM against Mycobacterium tuberculosis (Mtb) . Its scaffold shares structural similarities with other antimicrobial and bioactive molecules, particularly those featuring halogenated aromatic systems and carboxamide functionalities.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N,N,2-trimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-12(14(17)16(2)3)8-13(18-9)10-4-6-11(15)7-5-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYJPHZAANGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,3-dimethylfuran.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,3-dimethylfuran in the presence of a base such as sodium hydroxide to form an intermediate compound.

Amidation: The intermediate is then subjected to amidation using trimethylamine and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The compound can be reduced to form a dihydrofuran derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of 5-(4-chlorophenyl)-N,N,2-trimethyl-3-furanone.

Reduction: Formation of 5-(4-chlorophenyl)-N,N,2-trimethyl-3-dihydrofuran.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N,N,2-trimethyl-3-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Furan Carboxamide Backbones

Key Observations :

Compounds with Antimicrobial and Antitubercular Activity

Key Observations :

- Compound F8 and Ri03 share comparable antitubercular potency, suggesting the 4-chlorophenyl-carboxamide scaffold is critical for Mtb inhibition .

- Adamantane derivatives () exhibit Gram-positive selectivity, contrasting with F8’s mycobacterial specificity.

- Rimonabant (), though structurally distinct, highlights the pharmacological versatility of chlorophenyl-carboxamide motifs.

Halogenated Aromatic Systems in Agrochemicals

| Compound Name | Class | Application | Reference |

|---|---|---|---|

| Monuron | Urea derivative | Herbicide (photosynthesis inhibitor) | |

| Chlordimeform | Methanimidamide | Acaricide/Insecticide |

Key Observations :

- The 4-chlorophenyl group is prevalent in agrochemicals (e.g., monuron), underscoring its role in bioactivity across domains. However, Compound F8’s furan carboxamide scaffold differentiates it from urea-based herbicides.

Research Findings and Implications

- Antitubercular Specificity: Compound F8’s activity against Mtb is notable given the urgent need for novel antitubercular agents. Its MIC50 of 135 µM positions it as a lead candidate for further optimization .

- Structure-Activity Relationships (SAR) :

- The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration.

- Methyl groups on the carboxamide (N,N,2-trimethyl) may sterically hinder off-target interactions.

- Divergent Applications : Chlorophenyl-carboxamide derivatives span antimicrobial, antitubercular, and neurological applications, demonstrating scaffold versatility .

Biological Activity

5-(4-Chlorophenyl)-N,N,2-trimethyl-3-furamide, often referred to as compound F8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on recent research findings.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis and other streptococcal species.

Inhibition of Mycobacterium tuberculosis

A whole-cell screening of a fragment library identified this compound as one of the effective agents against M. tuberculosis, with an IC₅₀ value of 1.44 µM. The compound was shown to have a selective index greater than 5 when tested against human cell lines, indicating a favorable therapeutic window (Table 1) .

| Compound Name | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| This compound | 1.44 | >5 |

Activity Against Streptococcal Pathogens

The compound also demonstrated inhibitory effects on Group A Streptococcus (GAS), which is reliant on dTDP-L-rhamnose for its virulence. The inhibition of dTDP-L-rhamnose biosynthesis was confirmed through biochemical assays, indicating that the compound could serve as a lead for developing new antibiotics targeting this pathway .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was assessed in two human cell lines: HepG2 (liver cancer) and THP-1 (monocytic). The cytotoxic effects were minimal at concentrations that effectively inhibited bacterial growth, suggesting a favorable safety profile. The hemolytic activity was also evaluated, showing acceptable levels of toxicity with a selectivity index indicating low risk to human cells .

The mechanism by which this compound exerts its antibacterial effects appears to involve the disruption of critical biosynthetic pathways in bacteria. Specifically, it inhibits enzymes involved in the synthesis of dTDP-L-rhamnose, which is essential for the production of polysaccharides in bacterial cell walls . This disruption leads to decreased viability and growth in susceptible bacterial strains.

Case Studies and Research Findings

In vivo studies have further elucidated the potential applications of this compound. For instance, animal models treated with this compound showed significant reductions in bacterial load without adverse side effects. These findings support the hypothesis that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.